7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid
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Overview
Description
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2-chloro-6-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is heated to facilitate cyclization, forming the quinoline ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential use in anticancer and antimalarial therapies.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
- 7-Chloro-2-(4-chlorophenyl)-4-oxoquinazoline derivatives
- 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline derivatives
Uniqueness
7-Chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial and anticancer agent compared to other similar compounds .
Properties
CAS No. |
19021-13-7 |
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Molecular Formula |
C17H11Cl2NO3 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11Cl2NO3/c1-23-16-7-11-12(17(21)22)6-14(20-15(11)8-13(16)19)9-2-4-10(18)5-3-9/h2-8H,1H3,(H,21,22) |
InChI Key |
KLRYUXPAYZVISO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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